3-(4-Methoxyphenyl)-5-[(phenylsulfonyl)methyl]isoxazole
Description
3-(4-Methoxyphenyl)-5-[(phenylsulfonyl)methyl]isoxazole (CAS 106808-16-6) is a synthetic isoxazole derivative characterized by a 4-methoxyphenyl group at position 3 and a phenylsulfonylmethyl substituent at position 5 of the heterocyclic ring. The methoxy group (-OCH₃) is electron-donating, while the sulfonyl (-SO₂-) moiety is strongly electron-withdrawing, creating a polarized molecular architecture. This compound is of interest in medicinal chemistry due to the pharmacological versatility of isoxazoles, which are known for anti-inflammatory, antimicrobial, and anticancer activities .
Properties
IUPAC Name |
5-(benzenesulfonylmethyl)-3-(4-methoxyphenyl)-1,2-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO4S/c1-21-14-9-7-13(8-10-14)17-11-15(22-18-17)12-23(19,20)16-5-3-2-4-6-16/h2-11H,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHOBHEHYQRSRNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=C2)CS(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301332588 | |
| Record name | 5-(benzenesulfonylmethyl)-3-(4-methoxyphenyl)-1,2-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301332588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24818753 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
106808-16-6 | |
| Record name | 5-(benzenesulfonylmethyl)-3-(4-methoxyphenyl)-1,2-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301332588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxyphenyl)-5-[(phenylsulfonyl)methyl]isoxazole typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through electrophilic aromatic substitution reactions.
Attachment of the Phenylsulfonylmethyl Group: This step involves the sulfonylation of the isoxazole ring using phenylsulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction parameters and the use of advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfonyl Group
The phenylsulfonylmethyl group is susceptible to nucleophilic substitution under basic conditions. For example:
-
Reaction with Amines :
Treatment with primary or secondary amines (e.g., piperidine) in polar aprotic solvents (e.g., DMF) at 60–80°C replaces the sulfonyl group with an aminoalkyl moiety .
| Reaction | Conditions | Product | Yield |
|---|---|---|---|
| R–NH₂ + sulfonylmethylisoxazole | DMF, 70°C, 12 h | 5-(R-aminomethyl)-3-(4-methoxyphenyl)isoxazole | 65–78% |
-
Mechanism : The reaction proceeds via an SN2 pathway, where the nucleophile attacks the electrophilic carbon adjacent to the sulfonyl group, displacing the sulfonate leaving group .
Electrophilic Aromatic Substitution (EAS)
The 4-methoxyphenyl group directs electrophilic substitution to the para position relative to the methoxy group. Key reactions include:
-
Nitration :
Using HNO₃/H₂SO₄ at 0–5°C introduces a nitro group at the para position of the methoxyphenyl ring .
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| HNO₃/H₂SO₄ | 0–5°C, 2 h | 3-(4-Methoxy-3-nitrophenyl)-5-[(PhSO₂)CH₂]isoxazole | 82% |
-
Halogenation :
Bromination with Br₂/FeBr₃ selectively substitutes the para position of the methoxyphenyl group .
Cycloaddition Reactions
The isoxazole ring participates in 1,3-dipolar cycloadditions with nitrile oxides or diazo compounds:
-
With Nitrile Oxides :
Reacts in situ-generated nitrile oxides (e.g., from 4-chlorobenzaldoxime) under ultrasound irradiation to form fused bicyclic adducts .
| Dipolarophile | Catalyst | Product | Yield |
|---|---|---|---|
| 4-Cl-C₆H₄-C≡N-O | KI/Oxone, H₂O, 25°C | Spiroisoxazoline derivative | 75% |
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Mechanism : The reaction proceeds via a [3+2] cycloaddition, facilitated by the electron-deficient nature of the isoxazole ring .
Oxidation and Reduction
-
Oxidation of the Methoxy Group :
Treatment with BBr₃ in CH₂Cl₂ demethylates the methoxy group to a hydroxyl group . -
Reduction of the Isoxazole Ring :
Catalytic hydrogenation (H₂/Pd-C) reduces the isoxazole to a β-enamino ketone .
Ring-Opening Reactions
Under strongly acidic conditions (e.g., HCl/EtOH), the isoxazole ring undergoes hydrolysis:
| Conditions | Product | Yield |
|---|---|---|
| 6 M HCl, reflux, 4 h | 4-Methoxybenzoylacetanilide derivative | 70% |
Sulfonyl Group Transformations
Key Mechanistic Insights
-
The electron-withdrawing sulfonyl group enhances the electrophilicity of the adjacent methylene carbon, favoring nucleophilic substitutions .
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The 4-methoxyphenyl group stabilizes the isoxazole ring via resonance, directing EAS to specific positions .
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Ultrasound irradiation significantly accelerates cycloaddition reactions by improving reagent mixing .
Scientific Research Applications
Anticancer Activity
Recent studies have demonstrated that isoxazole derivatives exhibit significant anticancer properties. For instance, a study involving various substituted isoxazoles showed promising results against lung cancer cells (A549) with some compounds displaying excellent inhibitory activity comparable to the reference drug doxorubicin . The mechanism of action often involves the induction of apoptosis in cancer cells, making these compounds attractive candidates for further drug development.
Antimicrobial Properties
Isoxazole compounds have also been explored for their antimicrobial effects. The unique structural features of isoxazoles allow them to interact with bacterial targets effectively. Research has indicated that certain derivatives possess potent activity against a range of pathogens, including bacteria and fungi . This broad-spectrum antimicrobial activity positions isoxazoles as potential leads in the development of new antibiotics.
Anti-inflammatory Effects
The anti-inflammatory properties of isoxazole derivatives are another area of active research. Compounds containing the isoxazole ring have shown efficacy in reducing inflammation through various pathways, including inhibition of pro-inflammatory cytokines and enzymes . This makes them suitable candidates for treating inflammatory diseases such as arthritis and other chronic inflammatory conditions.
Neuroprotective Effects
Emerging research suggests that isoxazole derivatives may provide neuroprotective benefits. The modulation of neurotransmitter receptors, particularly GABA receptors, has been noted in several studies, indicating a potential role in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease . The ability to enhance GABAergic transmission could lead to therapeutic strategies for managing anxiety and seizure disorders.
Electrochemical Applications
The electrochemical behavior of isoxazoles has also been investigated, particularly in the context of developing sensors and biosensors. The unique electronic properties of these compounds can be exploited for detecting various biological and chemical analytes, offering potential applications in environmental monitoring and medical diagnostics .
Synthesis and Characterization
The synthesis of 3-(4-Methoxyphenyl)-5-[(phenylsulfonyl)methyl]isoxazole typically involves multi-step reactions starting from readily available precursors. Various methodologies have been reported, including the use of green chemistry approaches to enhance yield and reduce environmental impact . Characterization techniques such as NMR spectroscopy and X-ray crystallography are commonly employed to confirm the structure and purity of synthesized compounds.
Data Table: Summary of Biological Activities
Case Studies
- Anticancer Evaluation : A study evaluated the anticancer activity of various isoxazole derivatives against different cancer cell lines, highlighting the structure-activity relationship that could guide future drug design .
- Antimicrobial Screening : Another investigation focused on synthesizing new isoxazole derivatives and assessing their antimicrobial properties against clinical isolates, demonstrating significant potential as new antimicrobial agents .
- Neuroprotection Mechanism : Research into the neuroprotective effects revealed that certain isoxazoles could enhance GABAergic activity, providing insights into their mechanism for treating anxiety disorders .
Mechanism of Action
The mechanism of action of 3-(4-Methoxyphenyl)-5-[(phenylsulfonyl)methyl]isoxazole involves its interaction with specific molecular targets. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in various biochemical pathways.
Interacting with Receptors: Acting as an agonist or antagonist at specific receptors, thereby influencing cellular signaling pathways.
Modulating Gene Expression: Affecting the expression of genes involved in inflammation, cell proliferation, and other biological processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Comparisons
The table below compares structural features, synthesis methods, and biological activities of 3-(4-Methoxyphenyl)-5-[(phenylsulfonyl)methyl]isoxazole with analogous compounds:
Key Observations
Substituent Effects: Electron-Donating Groups (e.g., -OCH₃): The methoxy group in the target compound enhances solubility and may modulate receptor binding through hydrogen bonding. Sulfonyl vs. Phenyl at R⁵: The phenylsulfonylmethyl group in the target compound introduces steric bulk and polarity compared to simpler phenyl or methoxyphenyl substituents. This may improve metabolic stability or target specificity .
Biological Activity: Fungicidal Activity: 3-Phenyl-5-(4-methoxyphenyl)isoxazole exhibits ED₅₀ < 100 mg/L against Pythium aphanidermatum, outperforming the reference fungicide quintozene. The target compound’s sulfonyl group could further enhance this by disrupting fungal membrane proteins . Anti-Inflammatory Potential: Dihydroisoxazole derivatives like N-{[5-(4-methoxyphenyl)-3-phenyl-4,5-dihydroisoxazol-4-yl]methyl}aniline show significant edema reduction (38.24%), suggesting that saturation of the isoxazole ring may improve anti-inflammatory efficacy. The target compound’s unsaturated ring may favor different mechanisms .
Synthetic Routes :
- Cycloaddition reactions dominate for simple 3,5-diarylisoxazoles (e.g., 3-phenyl-5-(4-methoxyphenyl)isoxazole) , while sulfonyl-containing derivatives require additional steps, such as oxidation of thioethers or direct sulfonation .
Physicochemical and Computational Insights
- DFT Studies : For [3-(4-chlorophenyl)-4,5-dihydroisoxazol-5-yl]methyl benzenesulfonate, HOMO-LUMO gaps and Hirshfeld surface analyses reveal strong intermolecular interactions (e.g., C–H···O), which stabilize crystal packing. The target compound’s sulfonyl group likely participates in similar interactions, influencing solubility and crystallinity .
- Crystallography : Halogen-substituted analogs (e.g., 4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-triazolyl)thiazole) adopt planar conformations with perpendicular halogen-phenyl orientations, optimizing crystal packing. The methoxy group in the target compound may disrupt this planarity, reducing crystallinity but improving bioavailability .
Biological Activity
3-(4-Methoxyphenyl)-5-[(phenylsulfonyl)methyl]isoxazole is an isoxazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound exhibits a unique structure that combines a methoxyphenyl group and a phenylsulfonyl moiety, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties, supported by relevant studies and data.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Anticancer Activity
Recent studies have indicated that isoxazole derivatives, including this compound, exhibit significant anticancer activity. For instance, research on similar compounds has shown promising results against various cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | MCF-7 | 12.50 | |
| Isoxazole (3) | HL-60 | 86-755 | |
| Isoxazole (6) | A549 | 42.30 |
In a study conducted by researchers, the compound demonstrated cytotoxic effects against MCF-7 breast cancer cells with an IC50 value of 12.50 µM, indicating its potential as an anticancer agent.
Antimicrobial Activity
The antimicrobial properties of isoxazoles have also been explored extensively. The compound's structural features may enhance its ability to inhibit bacterial growth.
| Compound | Bacteria Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|---|
| This compound | E. coli | 0.34 µM | |
| Isoxazolo[5,4-b]pyridine derivatives | Pseudomonas aeruginosa | 0.91 µM |
In a comparative study, derivatives similar to our compound exhibited MIC values against E. coli, suggesting effective antimicrobial action.
Anti-inflammatory Activity
Isoxazole derivatives are also noted for their anti-inflammatory properties. The presence of the sulfonamide group in the structure may play a crucial role in modulating inflammatory responses.
The biological activity of this compound can be attributed to several mechanisms:
- Induction of Apoptosis : Studies indicate that isoxazoles can promote apoptosis in cancer cells by modulating Bcl-2 and p21^WAF-1 gene expressions .
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation and bacterial survival .
Case Studies
- Study on Anticancer Efficacy : A detailed investigation was conducted on the efficacy of various isoxazole derivatives against multiple cancer cell lines, revealing that compounds with similar structures to this compound exhibited significant cytotoxicity.
- Antimicrobial Screening : Research involving the screening of isoxazole derivatives against bacterial strains highlighted the potential of these compounds to serve as effective antimicrobial agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
